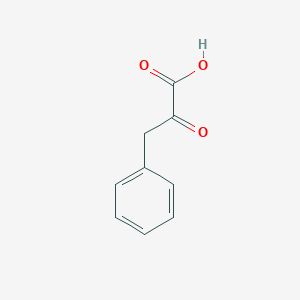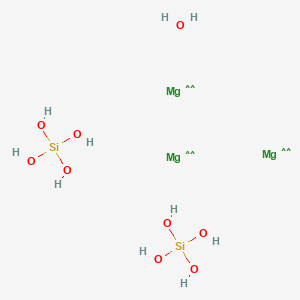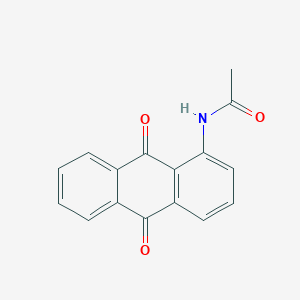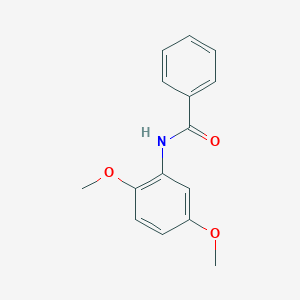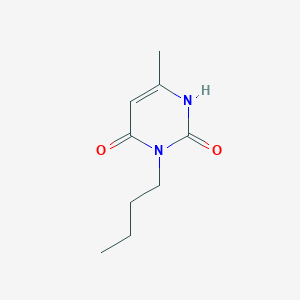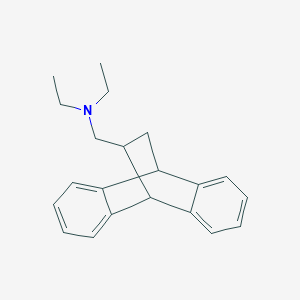
11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene, also known as DEAM-EA, is a synthetic organic compound that has gained attention in scientific research due to its unique chemical structure and potential applications in various fields.
Applications De Recherche Scientifique
11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been used as a building block for the synthesis of novel organic semiconductors with high electron mobility and stability. In organic electronics, 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices to improve their performance and efficiency. In biomedical research, 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been investigated for its potential as a fluorescent probe for imaging biological systems and as a potential anticancer agent.
Mécanisme D'action
The mechanism of action of 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene is not fully understood, but it is believed to involve interactions with cellular membranes and proteins. 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been shown to bind to lipid bilayers and disrupt their structure, leading to changes in membrane fluidity and permeability. Additionally, 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been shown to interact with proteins involved in signal transduction pathways, potentially modulating their activity.
Effets Biochimiques Et Physiologiques
11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene can induce apoptosis (programmed cell death) in cancer cells, potentially making it a promising anticancer agent. Additionally, 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been shown to have antioxidant properties and to inhibit the production of reactive oxygen species (ROS) in cells. In vivo studies have demonstrated that 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene can cross the blood-brain barrier and accumulate in the brain, making it a potential candidate for imaging and therapeutic applications in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has several advantages for use in lab experiments, including its high purity and stability, its fluorescent properties, and its potential as a building block for the synthesis of novel organic semiconductors. However, 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene also has limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
For research on 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene include the development of novel organic semiconductors, investigation of its potential anticancer properties, and optimization of the synthesis method.
Méthodes De Synthèse
11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene can be synthesized using a multistep process that involves the reaction of anthracene with diethylamine and formaldehyde. The resulting product is then subjected to hydrogenation and cyclization reactions to form 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene. This synthesis method has been optimized to produce high yields of pure 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene for use in scientific research.
Propriétés
Numéro CAS |
14692-45-6 |
|---|---|
Nom du produit |
11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene |
Formule moléculaire |
C21H25N |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
N-ethyl-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)ethanamine |
InChI |
InChI=1S/C21H25N/c1-3-22(4-2)14-15-13-20-16-9-5-7-11-18(16)21(15)19-12-8-6-10-17(19)20/h5-12,15,20-21H,3-4,13-14H2,1-2H3 |
Clé InChI |
GIKVOAWVDHABHQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1CC2C3=CC=CC=C3C1C4=CC=CC=C24 |
SMILES canonique |
CCN(CC)CC1CC2C3=CC=CC=C3C1C4=CC=CC=C24 |
Synonymes |
11-(Diethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



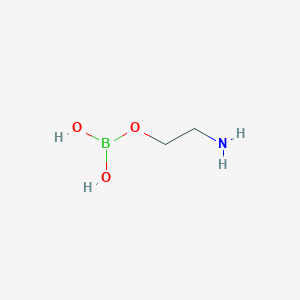
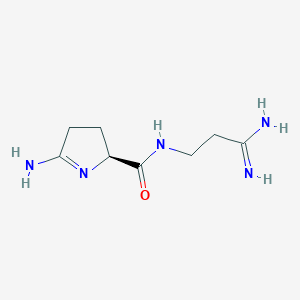
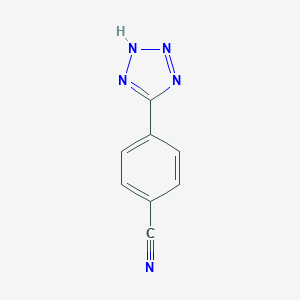
![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)
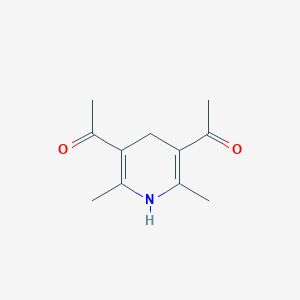
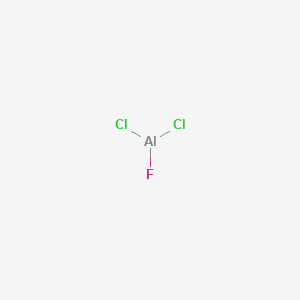

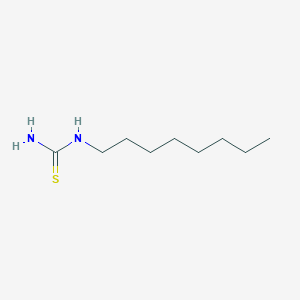
![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)
